molecular formula C13H22O B12653611 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal CAS No. 94200-97-2

4-(3-Ethyl-5-methylcyclohexyl)-2-butenal

Cat. No.: B12653611
CAS No.: 94200-97-2
M. Wt: 194.31 g/mol
InChI Key: LRYSDMSJOLOIPW-SNAWJCMRSA-N
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Description

4-(3-Ethyl-5-methylcyclohexyl)-2-butenal is an organic compound characterized by a cyclohexane ring substituted with ethyl and methyl groups, and an alkenal functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides and a strong base.

    Introduction of the Alkenal Group: The alkenal group is introduced through an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration to form the double bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-5-methylcyclohexyl)-2-butenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the alkenal group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

4-(3-Ethyl-5-methylcyclohexyl)-2-butenal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal involves its interaction with specific molecular targets. The alkenal group can undergo nucleophilic addition reactions with nucleophiles, leading to the formation of various adducts. The cyclohexane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexene: Similar cyclohexane ring structure but lacks the alkenal group.

    3-Ethyl-5-methylcyclohexane: Similar substitution pattern but lacks the alkenal group.

    2-Butenal: Contains the alkenal group but lacks the cyclohexane ring.

Uniqueness

4-(3-Ethyl-5-methylcyclohexyl)-2-butenal is unique due to the combination of a substituted cyclohexane ring and an alkenal group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

94200-97-2

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(E)-4-(3-ethyl-5-methylcyclohexyl)but-2-enal

InChI

InChI=1S/C13H22O/c1-3-12-8-11(2)9-13(10-12)6-4-5-7-14/h4-5,7,11-13H,3,6,8-10H2,1-2H3/b5-4+

InChI Key

LRYSDMSJOLOIPW-SNAWJCMRSA-N

Isomeric SMILES

CCC1CC(CC(C1)C/C=C/C=O)C

Canonical SMILES

CCC1CC(CC(C1)CC=CC=O)C

Origin of Product

United States

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